6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one
CAS No.: 144583-92-6
Cat. No.: VC21262157
Molecular Formula: C12H14BrNO
Molecular Weight: 268.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144583-92-6 |
|---|---|
| Molecular Formula | C12H14BrNO |
| Molecular Weight | 268.15 g/mol |
| IUPAC Name | 6-bromo-1,4,4-trimethyl-3H-quinolin-2-one |
| Standard InChI | InChI=1S/C12H14BrNO/c1-12(2)7-11(15)14(3)10-5-4-8(13)6-9(10)12/h4-6H,7H2,1-3H3 |
| Standard InChI Key | OOAOOSQZJDXRKB-UHFFFAOYSA-N |
| SMILES | CC1(CC(=O)N(C2=C1C=C(C=C2)Br)C)C |
| Canonical SMILES | CC1(CC(=O)N(C2=C1C=C(C=C2)Br)C)C |
Introduction
Fundamental Properties and Chemical Identity
6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one represents an important heterocyclic compound in organic chemistry. It belongs to the quinolinone class of compounds, which are known for their diverse biological activities and applications in pharmaceutical research. The compound is characterized by its distinctive molecular structure, featuring a quinolinone core with specific substitutions that contribute to its unique chemical and biological properties.
Molecular Structure and Chemical Identifiers
The compound possesses a molecular formula of C12H14BrNO with a corresponding molecular weight of 268.15 g/mol. Its IUPAC name is 6-bromo-1,4,4-trimethyl-3H-quinolin-2-one, which reflects its core quinolinone structure and specific substitution pattern. The molecule contains a bromine atom at position 6 of the aromatic ring and three methyl groups - one attached to the nitrogen atom at position 1 and two at position 4, creating a gem-dimethyl arrangement.
The following table presents the comprehensive chemical identifiers and structural information for this compound:
| Property | Value |
|---|---|
| CAS Number | 144583-92-6 |
| Molecular Formula | C12H14BrNO |
| Molecular Weight | 268.15 g/mol |
| IUPAC Name | 6-bromo-1,4,4-trimethyl-3H-quinolin-2-one |
| Standard InChI | InChI=1S/C12H14BrNO/c1-12(2)7-11(15)14(3)10-5-4-8(13)6-9(10)12/h4-6H,7H2,1-3H3 |
| Standard InChIKey | OOAOOSQZJDXRKB-UHFFFAOYSA-N |
| SMILES | CC1(CC(=O)N(C2=C1C=C(C=C2)Br)C)C |
| PubChem Compound ID | 22569003 |
Structural Features and Significance
The unique structural features of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one contribute significantly to its chemical behavior and potential biological activities. The bromine substituent at position 6 serves as an important functional handle that can influence the compound's reactivity, particularly in cross-coupling reactions for further functionalization. The presence of this halogen also affects the electronic distribution within the molecule, potentially influencing its interaction with biological targets.
The three methyl groups at positions 1, 4, and 4 enhance the lipophilicity of the compound compared to non-methylated quinolinone derivatives. The N-methyl group at position 1 prevents the formation of hydrogen bonds that would otherwise be possible with a secondary amine, while the gem-dimethyl substitution at position 4 creates steric constraints that can affect the conformation and reactivity of the molecule.
Chemical Reactivity and Properties
Understanding the chemical reactivity of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is essential for evaluating its potential applications in various research fields, particularly in pharmaceutical chemistry.
General Reactivity Patterns
As a quinolinone derivative, this compound exhibits reactivity patterns typical of this class of heterocycles. The bromine substituent at position 6 is particularly significant from a synthetic perspective, as it can participate in various transformations:
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Cross-coupling reactions (Suzuki, Stille, Sonogashira, etc.) to introduce carbon-based substituents
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Nucleophilic aromatic substitution reactions with appropriate nucleophiles
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Metal-halogen exchange reactions followed by quenching with electrophiles
The carbonyl group at position 2 can undergo typical reactions of amides, although its reactivity is modified by the adjacent nitrogen atom and the ring system. The N-methyl group prevents reactions that would normally occur at a secondary amide nitrogen.
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one, it is valuable to compare it with structurally related compounds.
Structural Comparison with Related Bromine-Substituted Heterocycles
The following table presents a comparative analysis of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one with other bromine-substituted heterocycles:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Differences |
|---|---|---|---|---|
| 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | C12H14BrNO | 268.15 | 144583-92-6 | Three methyl groups (at positions 1, 4, and 4) |
| 6-Bromo-3,4-dihydro-1H-quinolin-2-one | C9H8BrNO | 226.07 | 3279-90-1 | No methyl substituents |
| 6-Bromo-1-methyl-3,4-dihydroisoquinoline | C10H10BrN | 224.10 | Not provided | Isoquinoline scaffold with one methyl group; lacks carbonyl group |
Implications of Structural Differences
The structural differences between these compounds have significant implications for their chemical and biological properties:
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6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one, with its three methyl groups, likely possesses greater lipophilicity than 6-Bromo-3,4-dihydro-1H-quinolin-2-one, potentially affecting its membrane permeability and distribution in biological systems .
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The absence of an N-H group in 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one eliminates the possibility of hydrogen bond donation at this position, unlike in 6-Bromo-3,4-dihydro-1H-quinolin-2-one, which could affect protein binding and solubility .
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The gem-dimethyl groups at position 4 in 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one create steric constraints that are absent in the other compounds, potentially influencing conformation, reactivity, and biological target interaction.
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6-Bromo-1-methyl-3,4-dihydroisoquinoline differs fundamentally in having an isoquinoline rather than a quinolinone scaffold, with the nitrogen in a different position and lacking a carbonyl group, resulting in significantly different chemical properties and potentially different biological activities.
These structural variations provide valuable insights for structure-activity relationship studies and offer opportunities for developing compounds with targeted properties for specific applications.
Research Applications and Future Directions
The unique structural features and potential biological activities of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one position it as an interesting compound for various research applications.
Current Research Applications
Current applications of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one in research include:
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As a synthetic intermediate in the preparation of more complex quinolinone derivatives
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In structure-activity relationship studies exploring how specific substitutions affect biological activities
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As a model compound for studying the reactivity of brominated heterocycles
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In medicinal chemistry programs focused on developing novel therapeutic agents
Future Research Directions
Future research involving 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one may focus on:
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Developing more efficient synthetic routes to prepare this compound and its derivatives
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Exploring its potential biological activities through comprehensive screening programs
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Utilizing the bromine substituent as a handle for further functionalization through cross-coupling reactions
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Investigating structure-activity relationships to understand how modifications to the core structure affect biological properties
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Exploring applications beyond pharmaceuticals, such as in materials science or as catalysts
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